2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid is an organic compound commonly used in synthetic organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often employed to protect amine functionalities during chemical reactions. This compound is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Mechanism of Action
Target of Action
It’s worth noting that the tert-butoxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The mode of action of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid involves the tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound’s role in the protection and deprotection of amines suggests it may be involved in various biochemical processes where amine functionality needs to be preserved .
Result of Action
The result of the action of this compound is the protection of amine groups during organic synthesis, allowing for transformations of other functional groups . This protection can be reversed when needed, providing flexibility and control in synthetic processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the addition of the Boc group to amines requires aqueous conditions and a base . The removal of the Boc group requires the presence of a strong acid . Therefore, the pH, temperature, and solvent used can significantly impact the efficacy and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid typically involves the reaction of 3,3-dimethylbutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature. The Boc group is introduced to the amine functionality, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine is replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Substitution: Reagents like oxalyl chloride in methanol can be used for selective deprotection and subsequent substitution reactions.
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection and various substituted derivatives depending on the nucleophile used in substitution reactions.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides where selective protection of amine groups is crucial.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of amino acid derivatives and peptide-based drugs.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including natural products and polymers.
Comparison with Similar Compounds
Similar Compounds
N-Boc-amino acids: These compounds also contain the Boc protecting group and are used for similar purposes in peptide synthesis.
tert-Butoxycarbonyl-protected amino acid ionic liquids: These are used in organic synthesis and have similar protective functionalities.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid is unique due to its specific structure, which provides steric hindrance and stability to the protected amine. This makes it particularly useful in reactions requiring selective protection and deprotection without affecting other functional groups.
Properties
IUPAC Name |
3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFZIPCTFBPFLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937706 | |
Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00937706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169870-82-0 | |
Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00937706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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